molecular formula C13H20ClN3O3S B6476450 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2640980-27-2

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B6476450
CAS No.: 2640980-27-2
M. Wt: 333.84 g/mol
InChI Key: OBNIXTAEKBSDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide (CAS 2640980-27-2) is a high-purity chemical compound supplied for research applications. This molecule features a complex structure with a piperidine core substituted with a N,N-dimethyl sulfonamide group and a (3-chloropyridin-4-yl)oxymethyl moiety . With a molecular formula of C13H20ClN3O3S and a molecular weight of 333.83 g/mol, it is a valuable intermediate in medicinal chemistry and drug discovery . The integration of the sulfonamide functional group is of particular interest, as this class of compounds is known to exhibit a wide spectrum of pharmacological activities. Sulfonamides are extensively researched as inhibitors for enzymes such as carbonic anhydrases, which are involved in critical physiological processes . Furthermore, structurally related compounds containing the 3-chloropyridine group and piperidine scaffolds are investigated for their potential as modulators of various biological targets, including glutamate receptors and TRPV1 channels, indicating its utility in neuroscience and pain research . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers can order various quantities to suit their experimental needs, with available packaging including 2mg, 5mg, and 15mg options .

Properties

IUPAC Name

4-[(3-chloropyridin-4-yl)oxymethyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O3S/c1-16(2)21(18,19)17-7-4-11(5-8-17)10-20-13-3-6-15-9-12(13)14/h3,6,9,11H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNIXTAEKBSDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)COC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N,N-Dimethylpiperidine-1-sulfonamide Formation

The piperidine sulfonamide core is typically synthesized via sulfonylation of N,N-dimethylpiperidin-4-amine. In a representative procedure, piperidin-4-amine reacts with dimethylsulfamoyl chloride in the presence of a base such as triethylamine or pyridine. For example, a dichloromethane (DCM) solution of piperidin-4-amine (1.0 equiv) and triethylamine (2.5 equiv) is treated dropwise with dimethylsulfamoyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours. Work-up involves aqueous extraction and chromatography, yielding N,N-dimethylpiperidine-1-sulfonamide in 78–85% purity.

Hydroxymethylation at the Piperidine 4-Position

Introducing the hydroxymethyl group at the 4-position of piperidine requires functionalization of the amine-protected intermediate. A Boc-protected piperidine (e.g., tert-butyl piperidine-1-carboxylate) undergoes lithiation at the 4-position using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by quenching with formaldehyde to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Deprotection with HCl in dioxane affords 4-(hydroxymethyl)piperidine, which is subsequently sulfonylated as described in Section 1.1.

(3-Chloropyridin-4-yl)oxymethyl Group Installation

Mesylation of the Hydroxymethyl Intermediate

The hydroxymethyl group is activated for nucleophilic substitution via mesylation. A solution of 4-(hydroxymethyl)-N,N-dimethylpiperidine-1-sulfonamide (1.0 equiv) in DCM is treated with methanesulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) at 0°C. After stirring for 2 hours, the mesylated intermediate, 4-((methylsulfonyl)methyl)-N,N-dimethylpiperidine-1-sulfonamide, is isolated in 90–95% yield following aqueous work-up.

Nucleophilic Substitution with 3-Chloro-4-hydroxypyridine

The mesylated intermediate undergoes substitution with 3-chloro-4-hydroxypyridine under basic conditions. In a scaled procedure, 4-((methylsulfonyl)methyl)-N,N-dimethylpiperidine-1-sulfonamide (1.0 equiv), 3-chloro-4-hydroxypyridine (1.2 equiv), and cesium carbonate (2.5 equiv) are suspended in N-methyl-2-pyrrolidone (NMP) and heated to 100–105°C for 24 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. Chromatographic purification yields the target compound in 58–77% yield, depending on stoichiometry and solvent choice (Table 1).

Table 1: Optimization of Nucleophilic Substitution Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃NMP100–1052458
CsFDMA851260
Cs₂CO₃NMP801277

Alternative Synthetic Routes

Mitsunobu Coupling Strategy

A Mitsunobu reaction directly couples 4-(hydroxymethyl)-N,N-dimethylpiperidine-1-sulfonamide with 3-chloro-4-hydroxypyridine. Using diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in THF, the reaction proceeds at 0°C to room temperature over 12 hours. This method avoids mesylation but requires stoichiometric phosphine and azide reagents, increasing cost. Yields range from 65–72%, with purification involving silica gel chromatography.

One-Pot Sequential Functionalization

Industrial-scale protocols favor one-pot sequences to minimize isolation steps. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is mesylated in situ, followed by substitution with 3-chloro-4-hydroxypyridine and concurrent Boc deprotection. Sulfonylation with dimethylsulfamoyl chloride completes the synthesis in 62% overall yield.

Analytical Characterization and Purity Control

Spectroscopic Confirmation

1H NMR of the target compound exhibits characteristic signals: δ 1.40–1.65 (piperidine CH₂), 2.85 (N,N-dimethyl), 4.68 ((3-chloropyridin-4-yl)oxymethyl), and 7.21–8.36 (pyridine aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 333.0724 (calculated: 333.0728).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity for optimized routes. Residual solvents (NMP, DMA) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Scalability and Industrial Considerations

Solvent Selection and Recycling

NMP and DMA, while effective, pose environmental and regulatory challenges. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are evaluated for greener profiles. For example, substituting NMP with 2-MeTHF in cesium carbonate-mediated reactions reduces toxicity without compromising yield (72% vs. 77% in NMP).

Cost-Benefit Analysis of Bases

Cesium carbonate, though costly, offers superior solubility and reactivity in polar aprotic solvents. Potassium carbonate, while economical, requires higher temperatures (100–105°C vs. 85°C for CsF) and extended reaction times .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 4-((3-Chloropyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1448033-30-4)

  • Structure : Differs in the position of the chlorine atom on the pyridine ring (2-yl vs. 4-yl).
  • Implications :
    • The 3-chloro-2-pyridinyloxy group may alter electronic distribution, reducing steric hindrance compared to the 4-yl isomer.
    • Positional isomerism can influence binding affinity in biological targets, as seen in kinase inhibitors where halogen positioning modulates activity .
Property Target Compound CAS 1448033-30-4
Pyridine substitution 3-Chloro-4-yloxy 3-Chloro-2-yloxy
Core structure Piperidine-1-sulfonamide Piperidine-1-sulfonamide
Molecular weight (inferred) ~347–360 g/mol ~340–355 g/mol

Pyrrolidine-Based Analog: N-(2-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

  • Structure : Features a pyrrolidine ring instead of piperidine, with a methanesulfonamide group.
  • Sulfonamide placement: Methanesulfonamide vs. piperidine-linked sulfonamide may alter hydrogen-bonding capacity and pharmacokinetics .
Property Target Compound Pyrrolidine Analog
Core structure Piperidine Pyrrolidine
Sulfonamide group N,N-dimethylpiperidine-1-sulfonamide N-methylmethanesulfonamide
Molecular weight ~347–360 g/mol 347.82 g/mol (exact)

Piperazine-Linked Sulfonamides ()

Compounds such as Methyl N′-cyano-N-{[4-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyl}carbamimidothioate (17) share sulfonamide groups but incorporate piperazine rings with aryl substituents.

  • Structural Contrasts :
    • Piperazine vs. piperidine : Piperazine’s additional nitrogen enables stronger hydrogen bonding, often improving receptor interaction.
    • Substituent effects : Fluorophenyl or dichlorophenyl groups enhance metabolic stability and electron-withdrawing effects compared to the target’s chloropyridinyl group .
Property Target Compound Compound 17 ()
Heterocyclic core Piperidine Piperazine-linked pyridine
Key substituent 3-Chloropyridin-4-yloxy 4-Fluorophenylpiperazine
Molecular weight ~347–360 g/mol 434.51 g/mol (exact)

Carbohydrate-Conjugated Sulfonates (–2)

Compounds like 4-{4-[(β-d-galactopyranosyl)-oxymethyl]-1-H-1,2,3-triazol-1-yl}benzenesulfonate-ortho-pyridine (14) feature carbohydrate moieties linked to sulfonate/sulfonamide groups.

  • Functional Differences :
    • Hydrophilicity : Carbohydrate conjugates exhibit higher water solubility, contrasting with the target’s likely moderate lipophilicity.
    • Bioactivity : Such derivatives often target glycosidases or microbial enzymes, whereas chloropyridinyl-sulfonamides may act as kinase or protease inhibitors .

Biological Activity

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide, also known as CLP-319, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure, including:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Chloropyridine moiety : Enhances chemical reactivity and potential biological activity.
  • Sulfonamide group : Known for its therapeutic applications.

The molecular formula is C13H17ClN2O2SC_{13}H_{17ClN_{2}O_{2}S}, and it has a molecular weight of approximately 304.81 g/mol.

Synthesis

The synthesis of CLP-319 typically involves multiple steps:

  • Preparation of Chloropyridine Intermediate : This is synthesized from 3-chloropyridin-4-ol.
  • Reaction with N,N-dimethylpiperidine : The intermediate is reacted with N,N-dimethylpiperidine-1-sulfonyl chloride under basic conditions to yield the final product.
  • Purification : Techniques such as recrystallization and chromatography are employed to purify the compound.

CLP-319 interacts with specific molecular targets, modulating their activity and leading to various biological effects. It may bind to enzymes or receptors involved in disease pathways, suggesting potential therapeutic roles in:

  • Antimicrobial Activity : Investigated for its efficacy against various bacterial strains.
  • Anti-neoplastic Properties : Preliminary studies indicate potential effectiveness against cancer cells by targeting cellular pathways involved in tumor growth and proliferation .

Research Findings

Several studies have highlighted the biological activity of CLP-319:

  • Antimicrobial Studies :
    • In vitro assays demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
    • The compound showed an EC50 value lower than standard antibiotics, indicating higher potency .
  • Anti-cancer Activity :
    • Research indicated that CLP-319 exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
    • Mechanistic studies suggest that it induces apoptosis through the modulation of apoptotic pathways .
  • Inflammatory Response Modulation :
    • Studies have shown that CLP-319 can inhibit pro-inflammatory cytokines in macrophage models, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CLP-319, a comparison with similar compounds is essential:

Compound NameStructure SimilarityBiological ActivityNotable Differences
SulfanilamideContains sulfonamideAntibacterialLess selective action
ChloramphenicolBroad-spectrum antibioticAntimicrobialDifferent mechanism of action
Other Piperidine SulfonamidesStructural similaritiesVarious therapeutic rolesVarying potency levels

CLP-319's unique combination of functional groups contributes to its distinct biological properties and enhances its potential utility in drug development .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of CLP-319 revealed that it significantly inhibited the growth of Xanthomonas oryzae, a pathogen affecting rice crops. The compound demonstrated an EC50 value of 2.02 µg/mL, outperforming traditional treatments like bismerthiazol .

Case Study 2: Anti-cancer Potential

In a recent study involving human lung cancer cell lines, CLP-319 was shown to induce apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Q & A

Q. What purification techniques are most effective for isolating high-purity batches?

  • Methodology : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors. For persistent impurities (e.g., regioisomers), chiral HPLC with amylose-based columns achieves >99% purity. Recrystallization from ethanol/water mixtures enhances crystalline uniformity .

Q. How to scale up synthesis without compromising stereochemical integrity?

  • Methodology : Pilot-scale reactions using continuous flow systems (e.g., microreactors) maintain strict temperature control and residence time. For stereosensitive steps (e.g., piperidine ring functionalization), chiral auxiliaries or asymmetric catalysis (e.g., Rh-based) are recommended .

Regulatory and Compliance Considerations

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Methodology : Follow ICH Q3A/B for impurity profiling and USP <85> for endotoxin testing. Reference standards must comply with FDA GMP guidelines, with certificates of analysis (CoA) documenting identity, purity, and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.